molecular formula C6H12O2 B1281936 (3-Methyloxolan-3-yl)methanol CAS No. 15833-64-4

(3-Methyloxolan-3-yl)methanol

Cat. No.: B1281936
CAS No.: 15833-64-4
M. Wt: 116.16 g/mol
InChI Key: PEUKZUNHDBBJQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methyloxolan-3-yl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of (3-methyloxolan-3-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of (3-methyloxolan-3-yl)methanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxolan-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (3-Methyloxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (3-Methyloxolan-3-yl)methanone: An oxidized form of (3-Methyloxolan-3-yl)methanol.

    (3-Methyloxolan-3-yl)methane: A reduced form of this compound.

    (3-Methyloxolan-3-yl)chloride: A substituted derivative of this compound.

Uniqueness

This compound is unique due to its versatile reactivity and ability to undergo various chemical transformations. Its structure allows it to participate in multiple types of reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

(3-methyloxolan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUKZUNHDBBJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295142
Record name Tetrahydro-3-methyl-3-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15833-64-4
Record name Tetrahydro-3-methyl-3-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15833-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-3-methyl-3-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyloxolan-3-yl)methanol
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